

An In-Depth Technical Guide to Anilazine

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For Researchers, Scientists, and Drug Development Professionals

Core Compound Identity: Anilazine

Anilazine is a triazine fungicide that has been historically used for the control of a broad spectrum of fungal diseases on various crops and turf.[1][2] Its utility stems from its action as a non-systemic, protective fungicide.[2] The formal IUPAC name for Anilazine is 4,6-dichloro-N-(2-chlorophenyl)-1,3,5-triazin-2-amine.[3]

Physicochemical and Toxicological Profile

Anilazine presents as a white to tan crystalline solid.[4] A summary of its key physicochemical and toxicological properties is provided below for easy reference and comparison.

Table 1: Physicochemical Properties of Anilazine

Property	Value	Reference
Molecular Formula	C ₉ H ₅ Cl ₃ N ₄	[1]
Molar Mass	275.52 g·mol ⁻¹	[1]
Melting Point	159-160 °C	[4]
Solubility in Water	0.0008 g/100mL	[1]
Vapor Pressure	2.48 x 10 ⁻⁵ mmHg	[1]
Appearance	White to light brown crystals or powder	[1]



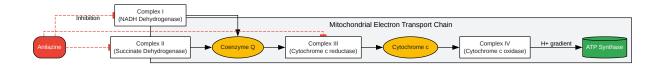
Table 2: Acute Toxicity of Anilazine

Species	Route	LD50/LC50	Reference
Rat	Oral	>5,000 mg/kg	[1]
Rat	Dermal	>5,000 mg/kg	[3]
Rat	Inhalation (4h)	>0.25 mg/L	[3]
Mouse	Oral	~367-5000 mg/kg	[5]
Rabbit	Dermal	>2,000 mg/kg	[5]
Cat	Oral	>500 mg/kg	[5]

Note: **Anilazine** is considered a skin sensitizer and can cause mild skin irritation, including edema and erythema, upon dermal administration in rabbits.[1][4] Oral administration in rats and cats has been observed to cause diarrhea and vomiting, respectively.[1]

Mechanism of Action: Mitochondrial Respiration Inhibition

The primary fungicidal activity of **Anilazine** is attributed to its ability to inhibit mitochondrial respiration in fungal cells. This disruption of the electron transport chain leads to a depletion of cellular energy in the form of ATP, ultimately resulting in cell death. The multi-site inhibitory nature of **Anilazine** contributes to its broad-spectrum activity.[2]



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Anilazine's inhibitory effect on the mitochondrial electron transport chain.



Fungicidal Efficacy

Anilazine has demonstrated efficacy against a range of fungal pathogens, including those responsible for late blights, leaf spots, anthracnose, and Botrytis.[2] However, specific quantitative data on the half-maximal effective concentration (EC50) against key pathogens such as Botrytis cinerea and Alternaria solani are not readily available in publicly accessible literature. The development of resistance and the introduction of newer fungicides have led to a decline in its use in many regions.[2]

Experimental Protocols

The following sections provide detailed methodologies for the synthesis of **Anilazine** and a representative assay to evaluate its effect on mitochondrial respiration. These protocols are adapted from established chemical and biological procedures.

Synthesis of 4,6-dichloro-N-(2-chlorophenyl)-1,3,5-triazin-2-amine (Anilazine)

This protocol is based on the nucleophilic substitution reaction between cyanuric chloride and 2-chloroaniline.[2]

Materials:

- Cyanuric chloride
- 2-chloroaniline
- Acetone
- Sodium carbonate (Na₂CO₃)
- Ice
- Distilled water
- Round-bottom flask
- Magnetic stirrer and stir bar

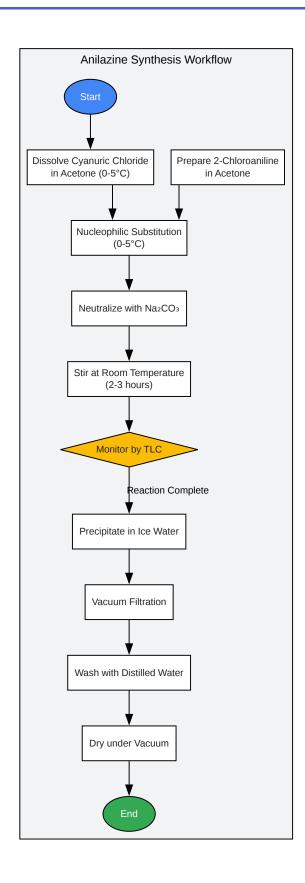


- · Dropping funnel
- Büchner funnel and filter paper

Procedure:

- In a round-bottom flask equipped with a magnetic stirrer, dissolve cyanuric chloride (1 equivalent) in acetone at 0-5°C with continuous stirring.
- In a separate beaker, prepare a solution of 2-chloroaniline (1 equivalent) in acetone.
- Slowly add the 2-chloroaniline solution to the cyanuric chloride solution dropwise using a dropping funnel, maintaining the temperature between 0-5°C.
- Simultaneously, add a solution of sodium carbonate (1.1 equivalents) in water to neutralize the hydrochloric acid formed during the reaction.
- After the addition is complete, continue stirring the reaction mixture at room temperature for 2-3 hours.
- Monitor the reaction progress by thin-layer chromatography (TLC).
- Upon completion, pour the reaction mixture into ice-cold water to precipitate the product.
- Collect the solid product by vacuum filtration using a Büchner funnel.
- Wash the product with copious amounts of distilled water to remove any unreacted starting materials and salts.
- Dry the purified 4,6-dichloro-N-(2-chlorophenyl)-1,3,5-triazin-2-amine product in a vacuum oven.





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Workflow for the synthesis of **Anilazine**.



Mitochondrial Oxygen Consumption Rate Assay

This protocol provides a framework for assessing the inhibitory effect of **Anilazine** on mitochondrial respiration using an extracellular flux analyzer.

Materials:

- Cultured fungal cells (e.g., Saccharomyces cerevisiae as a model) or isolated mitochondria
- Extracellular flux analyzer (e.g., Seahorse XF Analyzer)
- Assay medium (e.g., non-buffered DMEM or specific fungal growth medium)
- Anilazine stock solution (in a suitable solvent like DMSO)
- Mitochondrial inhibitors: Oligomycin, FCCP (carbonyl cyanide-4-(trifluoromethoxy)phenylhydrazone), and a mixture of Rotenone and Antimycin A
- Cell culture plates compatible with the analyzer

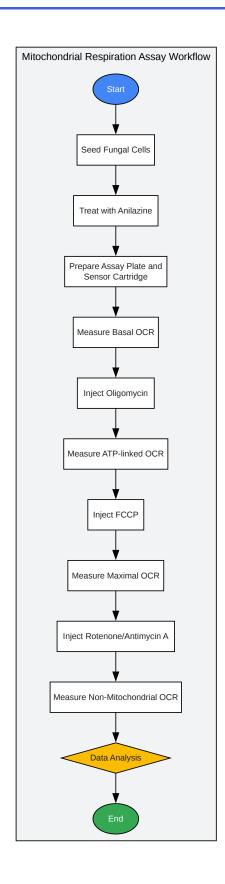
Procedure:

- Cell Seeding: Seed the fungal cells into the wells of the cell culture microplate at an optimized density and allow them to attach or stabilize overnight.
- Anilazine Treatment: The following day, treat the cells with various concentrations of Anilazine (and a vehicle control) and incubate for a predetermined period.
- Assay Preparation:
 - Hydrate the sensor cartridge of the extracellular flux analyzer with the calibrant solution overnight in a non-CO₂ incubator at 37°C.
 - Replace the cell culture medium with the pre-warmed assay medium and incubate the plate in a non-CO₂ incubator for 1 hour prior to the assay.
 - Load the injector ports of the sensor cartridge with the mitochondrial inhibitors:
 - Port A: Oligomycin



- Port B: FCCP
- Port C: Rotenone/Antimycin A mixture
- Measurement:
 - Calibrate the analyzer with the hydrated sensor cartridge.
 - Replace the calibrant plate with the cell plate containing the **Anilazine**-treated cells.
 - Initiate the assay protocol, which will measure the basal oxygen consumption rate (OCR).
 - The instrument will sequentially inject the inhibitors and measure the OCR after each injection to determine key parameters of mitochondrial function:
 - Oligomycin injection: Measures ATP-linked respiration.
 - FCCP injection: Measures maximal respiration.
 - Rotenone/Antimycin A injection: Measures non-mitochondrial respiration.
- Data Analysis: Analyze the OCR data to determine the effect of different Anilazine concentrations on basal respiration, ATP production, and maximal respiratory capacity.





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Experimental workflow for assessing mitochondrial respiration.



Environmental Fate

Anilazine has a relatively low risk of leaching to groundwater due to its low aqueous solubility. [2] It is subject to degradation in the soil, with a reported half-life of approximately 12 hours in damp soil.[3] Microbial degradation is a key process in the breakdown of **Anilazine** in the soil environment.[6]

Table 3: Environmental Fate and Ecotoxicity of Anilazine

Parameter	Observation	Reference
Soil Half-life	Approximately 12 hours in damp soil	[3]
Leaching Potential	Low	[2]
Aquatic Toxicity	Highly toxic to fish	[2]
Avian Toxicity	Moderately toxic	[2]
Bee Toxicity	Moderately toxic	[2]
Earthworm Toxicity	Moderately toxic	[2]

Conclusion

Anilazine is a triazine fungicide with a well-defined chemical identity and a mechanism of action centered on the inhibition of mitochondrial respiration. While historically significant, its use has diminished, and comprehensive data on its efficacy against contemporary fungal strains are limited in the public domain. The provided protocols offer a foundation for the synthesis and bio-activity assessment of Anilazine and related compounds in a research and development setting. Further investigation into its specific fungicidal spectrum and potential for new applications would be necessary to fully evaluate its current relevance.

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